molecular formula C25H16FN7O4 B2987503 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1020489-03-5

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2987503
CAS No.: 1020489-03-5
M. Wt: 497.446
InChI Key: XOJAPFGTZFKNJT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring and a chromene ring. These types of structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidine and chromene rings. This could potentially be achieved through condensation reactions, although the exact methods would depend on the specific starting materials used .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrazolo[3,4-d]pyrimidine ring and a chromene ring. These types of structures are common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Antioxidant Activity

The compound is part of a broader class of chemicals incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, synthesized through intermediate stages to create polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds have been evaluated for their antioxidant activities, with some derivatives showing comparable antioxidant efficacy to ascorbic acid (El‐Mekabaty, 2015).

Biological Evaluation as Anticancer Agents

Another area of research involves the synthesis of novel pyrazolopyrimidines derivatives that have been tested for their anticancer and anti-5-lipoxygenase activities. These studies are crucial in identifying new therapeutic agents against various cancers and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Research has also focused on synthesizing and evaluating the antimicrobial activity of novel compounds incorporating the chromene and pyrazolopyrimidinone moieties. These studies have identified compounds with moderate to good antibacterial and antifungal activities against a range of microorganisms, highlighting their potential as new antimicrobial agents (Vijaya Laxmi et al., 2012).

Molecular Probes and Pharmacological Probes

The compound's structural framework serves as a basis for developing molecular and pharmacological probes targeting specific receptors or biological pathways. For example, derivatives based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been identified as high-affinity antagonists for the human A2A adenosine receptor, useful for studying receptor function and potential therapeutic applications (Kumar et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN7O4/c1-13-10-21(28-24(36)20-11-18(34)16-4-2-3-5-19(16)37-20)33(31-13)25-29-22-17(23(35)30-25)12-27-32(22)15-8-6-14(26)7-9-15/h2-12H,1H3,(H,28,36)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAPFGTZFKNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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